5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18479780
InChI: InChI=1S/C14H17N3O/c1-8-9-5-10-11(15-13(9)17(4)16-8)6-14(2,3)7-12(10)18/h5H,6-7H2,1-4H3
SMILES:
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)

CAS No.:

Cat. No.: VC18479780

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) -

Specification

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name 1,3,7,7-tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one
Standard InChI InChI=1S/C14H17N3O/c1-8-9-5-10-11(15-13(9)17(4)16-8)6-14(2,3)7-12(10)18/h5H,6-7H2,1-4H3
Standard InChI Key ZBECKHNZOBFQFA-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)(C)C)C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Structure

The systematic name 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) reflects its fused pyrazole-quinoline scaffold. The core structure consists of a pyrazolo[3,4-b]quinoline system, with a ketone group at position 5 and methyl substituents at positions 1, 3, 7, and 7 (gem-dimethyl). The tetrahydro modification at positions 1,6,7,8 indicates partial saturation of the quinoline ring, reducing aromaticity and influencing conformational flexibility .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number556016-19-4
Molecular FormulaC₁₄H₁₇N₃O
Molecular Weight243.30 g/mol
IUPAC Name1,3,7,7-Tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one
SMILES NotationCC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)(C)C)C

Synthetic Methodologies

Conventional Condensation Approaches

A prevalent synthesis route involves the cyclocondensation of 3-amino-5-methylpyrazole with dimedone (5,5-dimethylcyclohexane-1,3-dione). Under acidic conditions, this yields the intermediate 5-dimethyl-3-(5-methyl-2H-pyrazol-3-yl-amino)cyclohex-2-en-1-one, which subsequently undergoes dehydrative cyclization with aromatic aldehydes to form the pyrazoloquinoline core . For example, reaction with formaldehyde derivatives in dimethylformamide (DMF) at reflux produces the 1,3,7,7-tetramethyl variant.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Intermediate FormationDimedone, 3-amino-5-methylpyrazole, DMF, reflux68–72
CyclizationSubstituted aldehydes, HCl, reflux60–65
FunctionalizationMalononitrile, piperidine, ethanol, 80°C85–92

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR spectra of related derivatives show distinct signals:

  • Pyrazole-NH: Singlet at δ 8.91 ppm (integration 1H) .

  • Methyl Groups: Multiple singlets between δ 1.2–2.5 ppm, corresponding to the four methyl substituents.

  • Tetrahydroquinoline Protons: Multiplet at δ 2.6–3.1 ppm (methylene groups) and δ 5.2 ppm (methine adjacent to ketone) .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) typically displays the molecular ion peak [M+H]+ at m/z 244.1, consistent with the molecular formula C₁₄H₁₇N₃O. Fragmentation patterns include loss of the methyl groups (m/z 229.0) and cleavage of the pyrazole ring (m/z 186.1) .

Biological Activities and Hypothetical Applications

Anti-Proliferative Effects

Pyrazoloquinoline derivatives like P1–P10 show anti-tubercular activity (MIC = 1.6–12.5 µg/mL), suggesting potential repurposing for cancer therapy . Molecular docking studies predict strong interactions with β-tubulin and DNA topoisomerase II, critical targets in oncology.

Table 3: Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Reference
BRD3731GSK3β15 nM
Pyranoquinoline-3CAChE2.6 µM
P7M. tuberculosis1.6 µg/mL

Future Research Directions

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